molecular formula C20H21N3O6 B2867522 N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892260-02-5

N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B2867522
CAS RN: 892260-02-5
M. Wt: 399.403
InChI Key: BQMNNAJERRUHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C20H21N3O6 and its molecular weight is 399.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Methoxylated Tetrahydroisoquinolinium Derivatives : A study by Graulich et al. (2006) synthesized several methoxylated 1,2,3,4-tetrahydroisoquinoliniums, derived from related compounds, and evaluated their affinity for apamin-sensitive binding sites. This research explored the influence of different substituents on binding affinity, revealing that quaternary ammonium derivatives exhibit higher affinity compared to tertiary amines (Graulich et al., 2006).

  • Pummerer-type Cyclization : Saitoh et al. (2001) reported a synthesis method involving Pummerer-type cyclization. This method was applied to create compounds like 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization (Saitoh et al., 2001).

Potential Applications and Reactions

  • Radioligand Binding Studies : The study by Graulich et al. (2006) not only synthesized the methoxylated derivatives but also investigated their binding to apamin-sensitive calcium-activated potassium channels. This highlights potential applications in studying ion channel functions and possibly designing channel blockers (Graulich et al., 2006).

  • Drug Efflux Transporters : Kawamura et al. (2011) synthesized and evaluated PET probes for assessing the function of drug efflux transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This research opens avenues for using such compounds in studying drug resistance in cancer treatment (Kawamura et al., 2011).

  • Antimicrobial Agents : Desai et al. (2011) explored the potential of quinazoline-4-thiazolidinone hybrids as antimicrobial agents. The synthesized compounds showed promising in vitro antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial drugs (Desai et al., 2011).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6/c1-27-9-8-23-19(25)14-6-4-12(10-15(14)22-20(23)26)18(24)21-13-5-7-16(28-2)17(11-13)29-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMNNAJERRUHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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